molecular formula C18H18ClF2N3 B6997195 N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

Cat. No.: B6997195
M. Wt: 349.8 g/mol
InChI Key: KUQBLRFSPCYBJJ-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine is a synthetic organic compound that features a complex structure combining an indole and a pyridine moiety

Properties

IUPAC Name

N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF2N3/c1-11(12-5-6-16(18(20)21)23-9-12)22-8-7-13-10-24-17-14(13)3-2-4-15(17)19/h2-6,9-11,18,22,24H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQBLRFSPCYBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)F)NCCC2=CNC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated at the 7-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Pyridine Synthesis: The pyridine ring is synthesized separately, often starting from a suitable precursor like 3-pyridinecarboxaldehyde, which undergoes difluoromethylation using reagents such as difluoromethyl bromide.

    Coupling Reaction: The final step involves coupling the chlorinated indole with the difluoromethylated pyridine through an ethylamine linker. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the indole or pyridine rings, altering the compound’s electronic properties.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoromethyl positions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced indole or pyridine derivatives.

    Substitution: Various substituted indole or pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The indole and pyridine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
  • N-[2-(7-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

Uniqueness

N-[2-(7-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine is unique due to the specific combination of the chloro-indole and difluoromethyl-pyridine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs, making it a valuable compound for further research and development.

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